molecular formula C14H20N2O3 B226922 3,5-dimethoxy-N-(1-piperidinyl)benzamide

3,5-dimethoxy-N-(1-piperidinyl)benzamide

Cat. No.: B226922
M. Wt: 264.32 g/mol
InChI Key: GCYQJHSBTAJBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethoxy-N-(1-piperidinyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two methoxy groups attached to the benzene ring and a piperidine moiety attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethoxy-N-(1-piperidinyl)benzamide typically involves the coupling of 3,5-dimethoxybenzoic acid with piperidine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran (THF) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3,5-dimethoxy-N-(1-piperidinyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of 3,5-dimethoxybenzoic acid or 3,5-dimethoxybenzaldehyde.

    Reduction: Formation of 3,5-dimethoxy-N-(piperidin-1-yl)benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-(1-piperidinyl)benzamide involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The methoxy groups may enhance the compound’s binding affinity and selectivity towards its targets. The exact pathways and molecular targets involved are still under investigation, but preliminary studies suggest its potential in modulating inflammatory and cancer-related pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-dimethoxy-N-(piperidin-3-yl)benzamide: Similar structure but with the piperidine moiety attached at a different position.

    3,5-dimethoxy-N-(4-methoxyphenyl)piperidin-4-yl)benzamide: Contains an additional methoxyphenyl group.

Uniqueness

3,5-dimethoxy-N-(1-piperidinyl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. The presence of both methoxy groups and the piperidine moiety makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H20N2O3

Molecular Weight

264.32 g/mol

IUPAC Name

3,5-dimethoxy-N-piperidin-1-ylbenzamide

InChI

InChI=1S/C14H20N2O3/c1-18-12-8-11(9-13(10-12)19-2)14(17)15-16-6-4-3-5-7-16/h8-10H,3-7H2,1-2H3,(H,15,17)

InChI Key

GCYQJHSBTAJBGD-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C(=O)NN2CCCCC2)OC

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NN2CCCCC2)OC

Origin of Product

United States

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